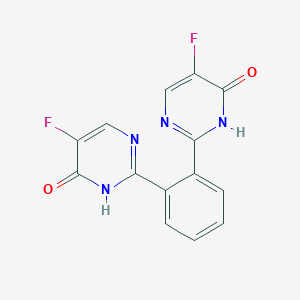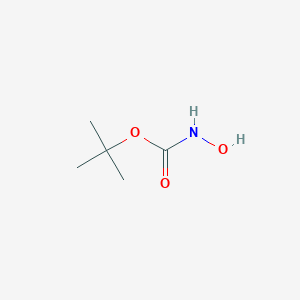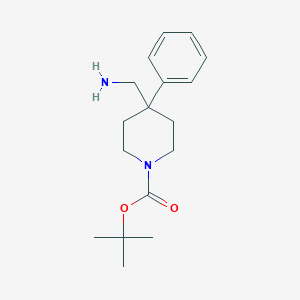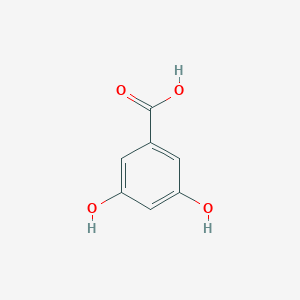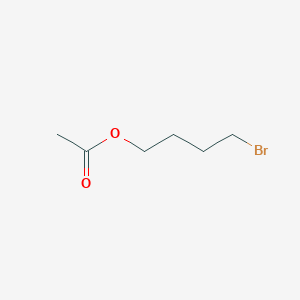
Nebivolol clorhidrato
Descripción general
Descripción
Nebivolol: A Comprehensive Analysis
Nebivolol is a third-generation beta-adrenergic receptor blocker with unique properties that distinguish it from other beta-blockers. It is known for its high beta(1)-receptor affinity and its ability to improve endothelial dysfunction through its stimulatory effects on endothelial nitric oxide synthase activity and antioxidative properties. These characteristics are significant because endothelial dysfunction plays a crucial role in the pathophysiology of hypertension, coronary artery disease, and congestive heart failure. Nebivolol's endothelium-agonistic properties suggest potential benefits beyond beta-receptor blockade, such as antihypertensive and anti-ischemic effects, as well as positive impacts on hemodynamics and prognosis in patients with chronic congestive heart failure .
Synthesis Analysis
The synthesis of nebivolol is not detailed in the provided papers. However, its pharmacological profile is well-documented. As a beta-blocker, nebivolol's synthesis would typically involve creating a molecule that can selectively interact with beta(1)-adrenergic receptors. The unique aspect of nebivolol is its ability to induce nitric oxide-mediated vasodilation, which is a result of its action on endothelial nitric oxide synthase via beta(3) agonism .
Molecular Structure Analysis
The molecular structure of nebivolol contributes to its selective beta(1)-adrenergic receptor antagonism. It is a racemic mixture of two enantiomers that provide it with a highly selective beta(1)-blocking activity without intrinsic sympathomimetic activity. This structural specificity allows nebivolol to exert peripheral vasodilating properties through the modulation of nitric oxide production, differentiating it from traditional beta-blockers .
Chemical Reactions Analysis
Nebivolol's chemical interactions within the body include its antagonistic effect on beta(1)-adrenergic receptors and its role in vasodilation through nitric oxide release. It does not exhibit intrinsic sympathomimetic activity, which means it does not stimulate the heart rate or left ventricular function at clinically relevant doses, unlike some other beta-blockers . Nebivolol also inhibits superoxide formation by NADPH oxidase, which contributes to its antioxidative properties and beneficial effects on endothelial function .
Physical and Chemical Properties Analysis
The physical and chemical properties of nebivolol that contribute to its pharmacological effects include its high selectivity for beta(1)-adrenergic receptors and its ability to induce vasodilation without compromising airway conductance. This selectivity is crucial for minimizing side effects commonly associated with beta-blockers, such as dizziness, headache, and fatigue. Nebivolol's vasodilatory effect is mediated by nitric oxide, which is distinct from other vasodilatory beta-blockers that block alpha-adrenergic receptors .
Aplicaciones Científicas De Investigación
Sodium tartrate dibasic dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a primary standard in Karl Fischer titration to determine water content.
Biology: Employed in buffers for molecular biology and cell culture applications.
Medicine: Utilized in pharmaceutical formulations as an excipient.
Industry: Acts as an emulsifier and binding agent in food products.
Mecanismo De Acción
Sodium tartrate dibasic dihydrate acts primarily as an emulsifier and pH control agent in food products. It stabilizes emulsions by reducing the surface tension between oil and water phases. In Karl Fischer titration, it serves as a primary standard due to its precise water content, which reacts with the titrant to determine the water content in samples .
Similar Compounds:
Monosodium Tartrate: Similar in structure but contains only one sodium ion.
Potassium Sodium Tartrate: Contains both potassium and sodium ions.
Sodium Acetate: Another sodium salt used in various applications.
Uniqueness: Sodium tartrate dibasic dihydrate is unique due to its precise water content, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with bivalent metal ions also sets it apart from other similar compounds .
Safety and Hazards
Direcciones Futuras
Nebivolol is currently approved for the treatment of hypertension in the US, and for hypertension and heart failure in Europe . While β-blockers are generally not preferred for first-line therapy of hypertension according to current evidence-based hypertension guidelines, nebivolol has shown comparable efficacy to currently recommended therapies in lowering peripheral blood pressure in adults with hypertension with a very low rate of side effects . Nebivolol also has beneficial effects on central blood pressure compared with other β-blockers . Clinical data also suggest that nebivolol may be useful in patients who have experienced erectile dysfunction while on other β-blockers .
Análisis Bioquímico
Biochemical Properties
Nebivolol hydrochloride interacts with beta-1 adrenergic receptors, which are proteins located in the heart . By blocking these receptors, Nebivolol hydrochloride can decrease the heart rate and blood pressure . This interaction is selective, meaning Nebivolol hydrochloride preferentially binds to beta-1 receptors over other types of adrenergic receptors .
Cellular Effects
Nebivolol hydrochloride has a significant impact on various types of cells and cellular processes. It decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of Nebivolol hydrochloride involves blocking beta-1 adrenergic receptors, leading to decreased resting heart rate, exercise heart rate, myocardial contractility, systolic blood pressure, and diastolic blood pressure . This blocking interaction helps the heart beat more slowly and reduces the blood pressure .
Temporal Effects in Laboratory Settings
Nebivolol hydrochloride has a long duration of action, with effects seen up to 48 hours after stopping the medication . It has a wide therapeutic window, with patients generally taking 5-40mg daily .
Dosage Effects in Animal Models
The effects of Nebivolol hydrochloride vary with different dosages in animal models . For instance, in a study conducted on SOD1 G93A mice, Nebivolol hydrochloride delayed motor function deterioration and halted motor neuronal loss in the spinal cord .
Metabolic Pathways
Nebivolol hydrochloride is subject to extensive first-pass metabolism . The major pathway for the metabolism of this drug is catalyzed by CYP2D6 and to a lesser extent by CYP2C19 and CYP3A4 . The main product of this reaction is 4-hydroxynebivolol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tartrate dibasic dihydrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline product .
Industrial Production Methods: In industrial settings, sodium tartrate dibasic dihydrate is produced by reacting high-purity tartaric acid with sodium carbonate or sodium hydroxide. The reaction mixture is then crystallized, filtered, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tartrate dibasic dihydrate undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. It can form complexes with bivalent metal ions such as manganese, iron, cobalt, nickel, copper, and zinc .
Common Reagents and Conditions:
Complexation: Reacts with metal salts under aqueous conditions to form metal tartrate complexes.
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Major Products Formed:
Metal Tartrate Complexes: Formed when reacting with metal salts.
Oxidized or Reduced Tartrate Compounds: Depending on the redox conditions.
Propiedades
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXHQAEWHKGCW-BIISKSHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049065 | |
| Record name | rac Nebivolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152520-56-4, 169293-50-9 | |
| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac Nebivolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


